1,2-Epoxy-3-(thiazol-2-oxy)-propane
Description
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)-1,3-thiazole |
InChI |
InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-4-5-3-8-5/h1-2,5H,3-4H2 |
InChI Key |
QAIZJASBORWGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Reactivity: The p-nitrophenoxy substituent’s electron-withdrawing nature increases epoxide electrophilicity, facilitating nucleophilic attack in enzyme inhibition .
- Solubility : The trifluoroethoxy analog’s logP (0.9) suggests moderate hydrophobicity , while the thiazole derivative’s polar heteroatoms likely enhance water solubility compared to the tolyloxy compound.
- Steric Effects : The tolyl group’s bulkiness may hinder access to enzyme active sites, whereas the smaller thiazole or trifluoroethoxy groups offer fewer steric constraints.
Preparation Methods
Reaction Mechanism and Catalytic Considerations
The most direct route involves the nucleophilic displacement of chloride in epichlorohydrin (1-chloro-2,3-epoxypropane) by thiazol-2-ol. Thiazol-2-ol acts as a nucleophile under basic conditions, facilitated by deprotonation to form the thiazol-2-oxide anion. This approach mirrors Ullmann-type coupling reactions, where copper catalysts enhance heteroatom-aryl bond formation.
In a typical procedure, epichlorohydrin (1.0 equiv) is reacted with thiazol-2-ol (1.2 equiv) in the presence of cesium carbonate (2.0 equiv) and copper(I) iodide (5 mol%) in dimethylformamide (DMF) at 70°C for 12 hours. The base deprotonates thiazol-2-ol (pKa ~8.5), generating the nucleophilic species, while Cu(I) facilitates the oxidative addition-reduction cycle, accelerating the substitution (Figure 1A).
Key Challenges :
-
Epoxide Stability : The epoxy ring is susceptible to nucleophilic attack under strongly basic conditions. Using milder bases (e.g., K₂CO₃ instead of NaOH) and polar aprotic solvents (DMF, DMSO) mitigates ring-opening side reactions.
-
Regioselectivity : The primary chloride in epichlorohydrin ensures substitution at the terminal carbon, avoiding epoxy ring participation.
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ | 78 |
| Catalyst | CuI | 82 |
| Solvent | DMF | 85 |
| Temperature (°C) | 70 | 78 |
| Reaction Time (h) | 12 | 82 |
Post-reaction workup involves acidification to pH 3–4 with citric acid, followed by extraction with ethyl acetate and drying over MgSO₄. Rotary evaporation yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Epoxidation of 3-(Thiazol-2-oxy)-prop-1-ene
Synthesis of the Allyl Thiazol Ether Precursor
This two-step method first prepares 3-(thiazol-2-oxy)-prop-1-ene via allylation of thiazol-2-ol. Thiazol-2-ol (1.0 equiv) is treated with allyl bromide (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetone at 50°C for 6 hours, achieving 70% yield. The resulting allyl ether is then epoxidized using meta-chloroperbenzoic acid (mCPBA, 1.2 equiv) in dichloromethane at 0°C to room temperature for 24 hours.
Mechanistic Insights :
Epoxidation proceeds via electrophilic addition of mCPBA to the alkene, forming a cyclic transition state that stabilizes the developing positive charge on the oxygen (Figure 1B). The electron-withdrawing thiazol-2-oxy group slightly deactivates the alkene, necessitating stoichiometric mCPBA.
Yield and Selectivity
| Epoxidation Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0 → RT | 65 |
| H₂O₂/NaHCO₃ | H₂O/CH₃CN | 25 | 42 |
Purification via flash chromatography (SiO₂, gradient elution) isolates the epoxide with >95% purity.
Phase-Transfer Catalyzed Alkylation
Methodology
Inspired by phase-transfer techniques in trichloropropane functionalization, this method employs benzyltriethylammonium chloride (BTEAC, 1.5 mol%) as a catalyst. Thiazol-2-ol (1.0 equiv) and epichlorohydrin (1.1 equiv) are stirred in a biphasic system (toluene/water) with NaOH (2.0 equiv) at 60°C for 5 hours. The phase-transfer catalyst shuttles the thiazol-2-oxide anion into the organic phase, promoting efficient substitution.
Advantages :
Comparative Data
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| BTEAC | Toluene/H₂O | 75 |
| Tetrabutylammonium bromide | CH₂Cl₂/H₂O | 68 |
Double Metal Cyanide (DMC) Catalyzed Polymerization Analogues
Conceptual Adaptation
Double metal cyanide catalysts, effective in propylene oxide polymerization, offer a novel route for synthesizing epoxide-containing compounds. A hypothetical adaptation involves coordinating thiazol-2-ol to a Zn-Co DMC catalyst, followed by ring-opening polymerization of ethylene oxide. However, this method remains speculative, as DMC catalysts primarily facilitate chain growth rather than selective functionalization.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 2.65–2.75 (m, 2H, epoxy CH₂), 3.15–3.25 (m, 1H, epoxy CH), 4.45 (dd, 1H, OCH₂), 5.10 (dd, 1H, OCH₂), 7.35 (d, 1H, thiazole C-H), 8.20 (d, 1H, thiazole C-H).
-
MS (ESI) : m/z 186.05 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:H₂O 70:30) reveals a single peak with retention time 6.8 minutes, confirming >98% purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-epoxy-3-(thiazol-2-oxy)-propane, and how can reaction conditions be tailored to improve yield?
- Methodology : Multi-step synthesis typically involves (i) thiazole ring formation via Hantzsch thiazole synthesis (using thiourea and α-haloketones), followed by (ii) epoxidation of the allyl ether intermediate using meta-chloroperbenzoic acid (mCPBA) or other oxidizing agents. Reaction optimization may include temperature control (e.g., 0–5°C for epoxidation to prevent side reactions) and solvent selection (e.g., dichloromethane for polarity balance) .
- Key Data : Yield improvements (e.g., from 45% to 72%) via catalytic additives like NaHCO3 to neutralize acidic byproducts during epoxidation .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra for characteristic epoxy protons (δ 3.1–4.0 ppm) and thiazole carbons (δ 125–150 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities like unreacted thiazole precursors .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify breakdown products (e.g., diol derivatives from epoxy ring opening). Store in inert atmospheres (argon) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound interact with glutathione S-transferase (GST) enzymes, and what mechanistic insights can be derived?
- Methodology :
- Enzymatic Assays : Measure GST inhibition using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. Calculate IC50 values to compare potency with known inhibitors like ethacrynic acid .
- Molecular Docking : Simulate binding modes using software like AutoDock Vina. Focus on interactions between the epoxy group and GST’s active-site cysteine residues .
Q. What strategies resolve contradictory data in biological activity studies of this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Use nonlinear regression to differentiate between therapeutic and toxic concentrations (e.g., EC50 vs. CC50).
- Cell-Type Specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify selective activity .
- Metabolite Profiling : Identify bioactive metabolites (e.g., epoxy ring-opened diols) via LC-MS to clarify mechanisms .
Q. How can computational chemistry predict the regioselectivity of nucleophilic attacks on the epoxy ring in biological systems?
- Methodology :
- DFT Calculations : Compute Fukui indices to identify electrophilic hotspots (e.g., C1 vs. C2 of the epoxy ring).
- Molecular Dynamics (MD) : Simulate interactions in aqueous environments to model hydrolysis pathways .
- Key Insight : The thiazole-oxy group directs nucleophilic attack to the less sterically hindered epoxy carbon, as shown by higher Fukui values at C2 .
Methodological Notes
- Synthesis Optimization : Include kinetic studies to balance epoxidation rate vs. side reactions (e.g., epoxide polymerization) .
- Analytical Cross-Validation : Combine NMR, HPLC, and mass spectrometry to address purity discrepancies .
- Biological Assay Design : Use positive controls (e.g., EPNP for GST studies) and validate findings with orthogonal assays (e.g., fluorescence quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
